2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
CAS No.: 365542-72-9
Cat. No.: VC11719640
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365542-72-9 |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | methyl 2-[(E)-2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethenyl]-6-methoxybenzoate |
| Standard InChI | InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+ |
| Standard InChI Key | XBCYLOZVIGIRRR-VAWYXSNFSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3CCCCC3 |
| SMILES | COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3 |
| Canonical SMILES | COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula, C₁₉H₂₃N₃O₃, reflects a hybrid architecture comprising three distinct moieties:
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A 4-cyclohexyl-4H- triazol-3-yl group, which introduces a nitrogen-rich heterocyclic ring system.
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A vinyl bridge (-CH=CH-) that enables conjugation between the triazole and benzoic acid components.
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A 6-methoxy-benzoic acid methyl ester group, contributing aromaticity and ester functionality .
The molecular weight of 341.4 g/mol positions it within the mid-range of small-molecule pharmaceuticals, suggesting potential bioavailability if optimized for drug discovery.
Structural Analysis
The triazole ring, a five-membered ring with three nitrogen atoms, is a hallmark of bioactive compounds due to its ability to engage in hydrogen bonding and π-π stacking interactions. The cyclohexyl substituent at the 4-position of the triazole enhances lipophilicity, potentially improving membrane permeability. The vinyl group serves as a planar spacer, facilitating electronic communication between the triazole and benzoic acid units. The methoxy group at the 6-position of the benzoic acid methyl ester may influence solubility and steric interactions .
Synthesis and Manufacturing Considerations
Purification and Quality Control
Commercial suppliers report a purity of >95%, achieved through techniques such as column chromatography or recrystallization . Analytical methods like HPLC and NMR spectroscopy are critical for verifying structural integrity, particularly given the compound’s sensitivity to hydrolysis at the ester group.
Materials Science Applications
Polymer Chemistry
Vinyl groups are pivotal in polymerization reactions. Incorporating this compound into co-polymers could yield materials with tailored optical or mechanical properties, leveraging the triazole’s rigidity and the benzoate’s solubility.
Organic Electronics
The π-conjugated system (triazole-vinyl-benzoate) may facilitate charge transport in organic semiconductors. Methoxy groups often enhance solubility in organic solvents, aiding thin-film fabrication for OLEDs or transistors .
Data Tables
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